molecular formula C20H22FN3O4S B2465035 N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-71-5

N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2465035
CAS RN: 896273-71-5
M. Wt: 419.47
InChI Key: KTZAPSGODFJAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as FTO inhibitor, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule has been found to play a crucial role in regulating the metabolism of RNA and DNA, making it a promising target for the development of new drugs for various diseases.

Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Compounds targeting the orexin system, particularly orexin receptor antagonists, have been investigated for their potential in treating eating disorders and compulsive food consumption. Studies have shown that selective antagonism at the orexin-1 receptor (OX1R) could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Metabolic Studies and Drug Metabolism

Research on the metabolism of pharmacologically active compounds, including their oxidative and hydrolytic metabolism, provides insights into drug design and the development of novel therapeutic agents. For example, the study of the metabolism of LY654322 to an unusual diimidazopyridine metabolite highlights the complex metabolic pathways that can influence the pharmacokinetics and pharmacodynamics of therapeutic compounds (Borel et al., 2011).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, such as the development of new synthetic methodologies for di- and mono-oxalamides, play a crucial role in the expansion of chemical libraries for drug discovery and material science applications (Mamedov et al., 2016).

Development of Chemosensors

Research into the development of chemosensors, for instance, for monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrates the application of novel compounds in bioanalytical chemistry. Such studies contribute to our understanding of biological processes and environmental monitoring (Park et al., 2015).

Neuroprotective Agents

The investigation into compounds that offer neuroprotection against toxins, such as the study on mangiferin's protection against 1-methyl-4-phenylpyridinium toxicity, highlights the potential therapeutic applications of novel compounds in neurodegenerative diseases and oxidative stress-mediated conditions (Amazzal et al., 2007).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-14-8-10-16(11-9-14)29(27,28)24-12-4-5-15(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZAPSGODFJAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.